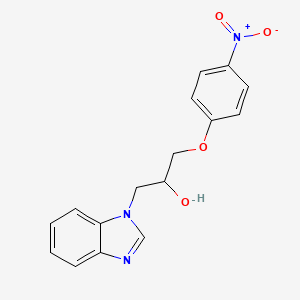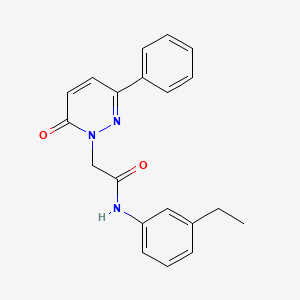
1-(4-FLUOROPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione is a chemical compound that belongs to the class of fluorophenyl derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group imparts unique chemical and physical properties to the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione typically involves the reaction of 4-fluoroaniline with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity. The reaction mechanism involves the formation of an intermediate, which subsequently undergoes cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
1-(4-Fluorophenyl)piperazine: Used in the synthesis of dopamine receptor ligands.
2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine: Investigated for its potential biological activities.
Uniqueness
1-(4-Fluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione is unique due to its specific structural features and the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c16-11-4-6-12(7-5-11)18-14(19)10-13(15(18)20)17-8-2-1-3-9-17/h4-7,13H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGROMTOSQBHRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide](/img/structure/B4936354.png)
![2-[4-(1-adamantyl)phenoxy]acetamide](/img/structure/B4936365.png)
![(5E)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione](/img/structure/B4936372.png)

![(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol](/img/structure/B4936384.png)


![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4936400.png)
![3-bromo-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4936410.png)
![2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B4936424.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B4936426.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B4936430.png)
![N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4936445.png)
![8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline](/img/structure/B4936458.png)
